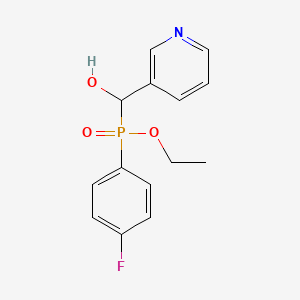
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester is a chemical compound with the molecular formula C14H15FNO3P. It is known for its unique structure, which includes a phosphinic acid group, a fluorophenyl group, and a hydroxy-3-pyridinylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester typically involves the reaction of 4-fluorophenylphosphinic acid with hydroxy-3-pyridinylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, (4-chlorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (4-bromophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (4-methylphenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester
Uniqueness
Phosphinic acid, (4-fluorophenyl)(hydroxy-3-pyridinylmethyl)-, ethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
69112-28-3 |
|---|---|
Molekularformel |
C14H15FNO3P |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
[ethoxy-(4-fluorophenyl)phosphoryl]-pyridin-3-ylmethanol |
InChI |
InChI=1S/C14H15FNO3P/c1-2-19-20(18,13-7-5-12(15)6-8-13)14(17)11-4-3-9-16-10-11/h3-10,14,17H,2H2,1H3 |
InChI-Schlüssel |
ZKTFXFYROWRANO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=C(C=C1)F)C(C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
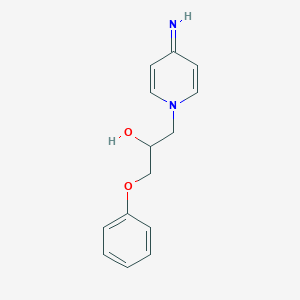
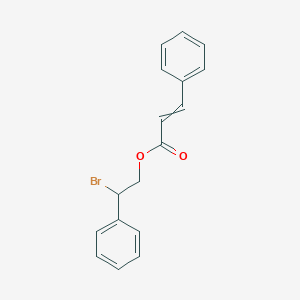
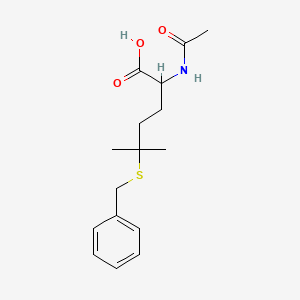
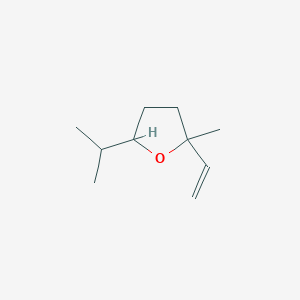
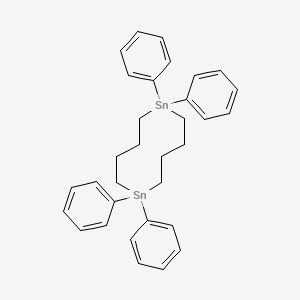
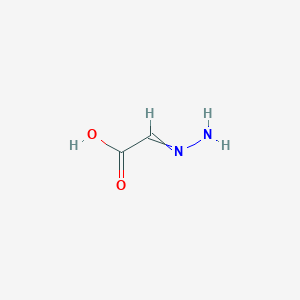

![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)

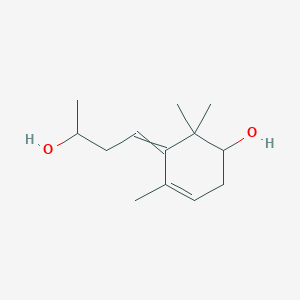

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
